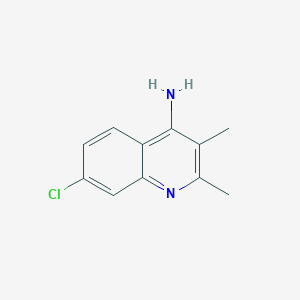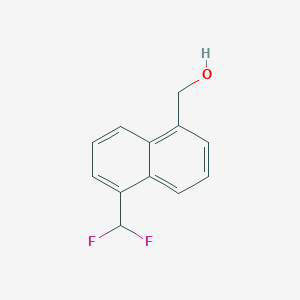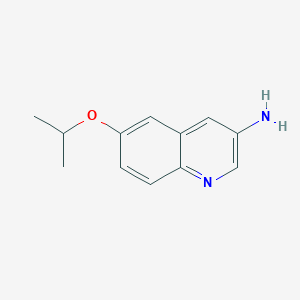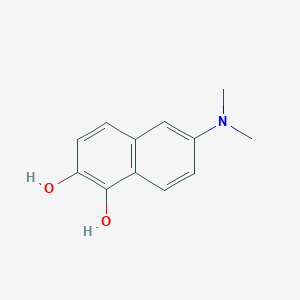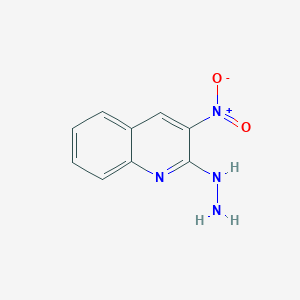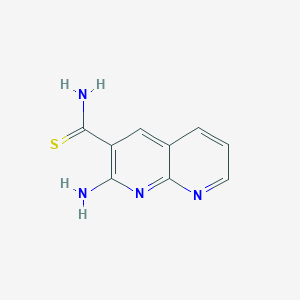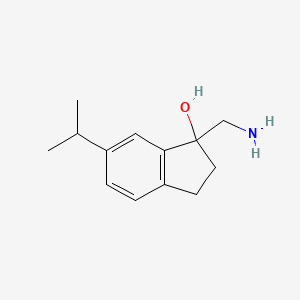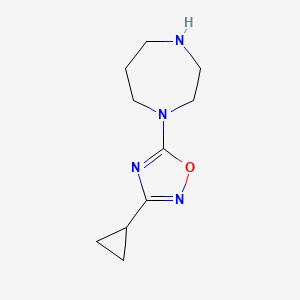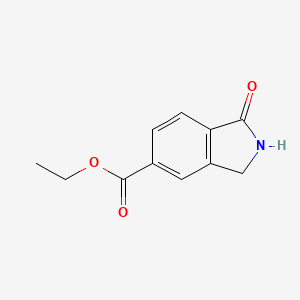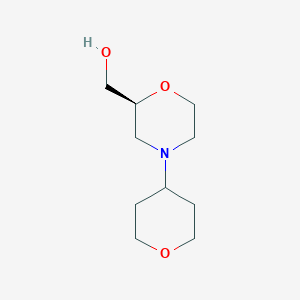
(S)-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol is a chiral compound with a morpholine ring substituted with a tetrahydropyran group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Tetrahydropyran Group: This step involves the reaction of the morpholine derivative with tetrahydropyran-4-yl chloride under basic conditions.
Addition of the Methanol Group: The final step involves the reduction of the intermediate compound to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol: The enantiomer of the compound, which may have different biological activity.
(4-(tetrahydro-2H-pyran-4-yl)morpholine: Lacks the methanol group, which may affect its reactivity and applications.
(4-(tetrahydro-2H-pyran-4-yl)methanol: Lacks the morpholine ring, which may influence its chemical properties.
Uniqueness
(S)-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol is unique due to its specific combination of functional groups and its chiral nature
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
[(2S)-4-(oxan-4-yl)morpholin-2-yl]methanol |
InChI |
InChI=1S/C10H19NO3/c12-8-10-7-11(3-6-14-10)9-1-4-13-5-2-9/h9-10,12H,1-8H2/t10-/m0/s1 |
InChI Key |
VVTBUVCHTNMYIS-JTQLQIEISA-N |
Isomeric SMILES |
C1COCCC1N2CCO[C@@H](C2)CO |
Canonical SMILES |
C1COCCC1N2CCOC(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-](/img/structure/B11897063.png)
